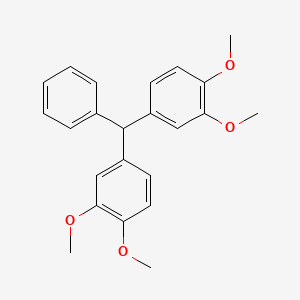

Bis(3,4-dimethoxyphenyl)phenylmethane

Description

Properties

CAS No. |

86467-27-8 |

|---|---|

Molecular Formula |

C23H24O4 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

4-[(3,4-dimethoxyphenyl)-phenylmethyl]-1,2-dimethoxybenzene |

InChI |

InChI=1S/C23H24O4/c1-24-19-12-10-17(14-21(19)26-3)23(16-8-6-5-7-9-16)18-11-13-20(25-2)22(15-18)27-4/h5-15,23H,1-4H3 |

InChI Key |

WKIARBUKARNPLM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Approach

The Friedel-Crafts alkylation represents a classical route to triarylmethanes. In this method, a benzyl halide or alcohol reacts with activated aromatic rings under acidic conditions. For bis(3,4-dimethoxyphenyl)phenylmethane, 3,4-dimethoxyphenol and a benzaldehyde derivative (e.g., benzaldehyde or its para-substituted analogs) are condensed in the presence of a Brønsted or Lewis acid catalyst.

A typical procedure involves refluxing equimolar quantities of 3,4-dimethoxyphenol and benzaldehyde in dichloromethane with boron trifluoride diethyl etherate (BF₃·OEt₂) as the catalyst. The reaction proceeds via electrophilic attack of the in situ-generated benzyl carbocation on the electron-rich aromatic rings. The use of methoxy groups at the 3- and 4-positions directs substitution to the ortho and para positions relative to the hydroxyl group, though steric factors favor para coupling. Yields in this method range from 45% to 62%, with purification requiring column chromatography to separate regioisomers.

Arylzinc Reagent-Mediated Coupling

A more modern approach utilizes arylzinc reagents to achieve cross-coupling under milder conditions. Matsuo et al. demonstrated that this compound can be synthesized via the reaction of phenylzinc bromide with 3,4-dimethoxybromobenzene in a tetrahydrofuran (THF)-N,N-dimethylformamide (DMF) solvent system.

Reaction Conditions and Optimization

The reaction is conducted at 60–70°C under nitrogen atmosphere, with catalytic copper(I) iodide (CuI) facilitating the transmetalation step. Key parameters include:

- Solvent ratio : A 3:1 THF:DMF mixture optimizes reagent solubility while stabilizing reactive intermediates.

- Stoichiometry : A 2:1 molar ratio of 3,4-dimethoxybromobenzene to phenylzinc bromide ensures complete consumption of the limiting reagent.

- Catalyst loading : 5 mol% CuI achieves >90% conversion in 12 hours.

Post-reaction workup involves quenching with ammonium chloride, extraction with ethyl acetate, and recrystallization from ethanol to obtain the product in 78% yield.

Mechanistic Insights

The arylzinc-mediated pathway proceeds through a radical-based C–H bond activation mechanism. Electron paramagnetic resonance (EPR) studies have detected stable radical intermediates during the reaction, suggesting the following sequence:

- Single-electron transfer from zinc to the aryl bromide generates an aryl radical.

- Radical recombination at the methane carbon forms the triarylmethane backbone.

- Sequential demethylation of methoxy groups (if present) occurs under basic workup conditions.

The DMF co-solvent plays a critical role in stabilizing both the zinc reagent and radical species through coordination effects.

Purification and Characterization

Crude products typically contain regioisomeric impurities due to competing coupling at alternative positions. Effective purification strategies include:

Crystallization Techniques

Recrystallization from ethanol-water (4:1) selectively isolates the desired isomer by exploiting differences in solubility. The target compound crystallizes as colorless needles with a melting point of 132–134°C.

Chromatographic Methods

Silica gel chromatography using hexane:ethyl acetate (7:3) resolves closely eluting impurities. Analytical HPLC (C18 column, acetonitrile:water 65:35) confirms purity >99% with retention time = 12.3 min.

Table 1: Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 3.85 (s, 6H, OCH₃), 6.70–7.30 (m, 11H, Ar-H), 5.12 (s, 1H, CH) |

| ¹³C NMR | δ 55.8 (OCH₃), 113.2–152.4 (Ar-C), 41.5 (CH) |

| IR (KBr) | 2960 cm⁻¹ (C-H stretch), 1510 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O) |

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics for Preparation Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Friedel-Crafts | 58 ± 7 | 92–95 | 24–48 |

| Arylzinc Coupling | 78 ± 3 | >99 | 12 |

The arylzinc method offers superior yields and purity but requires stringent anhydrous conditions. In contrast, the Friedel-Crafts approach remains valuable for small-scale synthesis due to lower reagent costs.

Applications and Derivatives

This compound serves as a precursor to redox-active materials. Matsuo et al. demonstrated its conversion to buckyferrocene derivatives through iron-mediated cyclization. Subsequent functionalization via methoxy group demethylation produces catechol analogs capable of chelating transition metals.

Chemical Reactions Analysis

Types of Reactions: Bis(3,4-dimethoxyphenyl)phenylmethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Bis(3,4-dimethoxyphenyl)phenylmethane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3,4-dimethoxyphenyl)phenylmethane involves its interaction with various molecular targets. The methoxy groups play a crucial role in its reactivity, influencing its ability to participate in different chemical reactions. The pathways involved may include electron transfer processes and interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between Bis(3,4-dimethoxyphenyl)phenylmethane and analogous compounds are summarized below:

Structural and Functional Differences

- Core Architecture : this compound lacks the diketone or cyclohexene moieties present in curcumin analogs (e.g., TMC) or Dryopteris dimers (e.g., Compound 8). Its methane-bridged structure distinguishes it from diol-based compounds like 1,2–bis(3,4–dimethoxyphenyl)propane–1,3-diol .

- Methoxy Substitution : All compared compounds share 3,4-dimethoxyphenyl groups, but their positions and connectivity vary. For example, Compound 8 incorporates styryl-linked dimethoxyphenyl groups, while TMC features a linear heptadiene chain .

Pharmacological and Chemical Activity

- This highlights the importance of cyclohexene/styryl motifs in anticancer activity .

- Enzyme Interactions: TMC and related curcumin analogs inhibit DNMT1, a DNA methyltransferase implicated in cancer epigenetics.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Bis(3,4-dimethoxyphenyl)phenylmethane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) between 3,4-dimethoxyphenylboronic acid and a suitable aryl halide. Optimization includes adjusting catalyst loading (e.g., palladium-based catalysts), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended. Yield improvements require rigorous monitoring via TLC and NMR spectroscopy for intermediate validation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and methoxy group integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% threshold).

Cross-referencing with databases like SciFinder or Reaxys ensures structural consistency .

Q. What solvent systems are optimal for solubility studies of this compound in experimental settings?

- Methodological Answer : Conduct a shake-flask method with solvents of varying polarity (e.g., dichloromethane, ethanol, water). Measure saturation concentrations via UV-Vis spectroscopy at λ_max ≈ 270 nm. For low solubility, consider co-solvents (e.g., DMSO:water mixtures) or surfactant-assisted dispersion. Document temperature-dependent solubility using dynamic light scattering (DLS) to avoid aggregation artifacts .

Advanced Research Questions

Q. How can researchers design experiments to study the environmental fate of this compound in aquatic ecosystems?

- Phase 1 : Determine hydrolysis rates under varying pH (4–9) and UV exposure using HPLC-MS to identify degradation products.

- Phase 2 : Simulate sediment-water partitioning via batch experiments with LC-MS/MS quantification.

- Phase 3 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) using isotope-labeled analogs and autoradiography.

Q. What experimental approaches resolve contradictions in reported reactivity data (e.g., oxidation stability vs. radical scavenging activity)?

- Methodological Answer :

- Controlled radical trapping : Use DPPH/ABTS assays under inert atmospheres (N₂) to isolate oxidation pathways.

- Electrochemical analysis : Cyclic voltammetry (CV) quantifies redox potentials, correlating with DFT-calculated HOMO/LUMO gaps.

- Comparative kinetics : Monitor degradation rates in the presence of ROS (e.g., H₂O₂, O₃) via stopped-flow spectroscopy. Reconcile discrepancies by standardizing reaction matrices (e.g., ionic strength, solvent) .

Q. How can mechanistic studies elucidate the role of this compound in catalytic systems?

- Methodological Answer :

- In situ spectroscopy : Use FTIR or Raman to track intermediate formation during catalytic cycles.

- Isotope labeling : Introduce ¹³C or ²H isotopes at methoxy groups to trace bond cleavage pathways via GC-MS.

- Computational modeling : Perform DFT/MD simulations (e.g., Gaussian 16) to map transition states and activation energies. Validate with kinetic isotope effects (KIEs) .

Data Analysis and Validation

Q. What statistical methods are recommended for interpreting conflicting bioactivity data in cell-based assays?

- Methodological Answer :

- Dose-response modeling : Fit data to Hill/Logistic curves using nonlinear regression (e.g., GraphPad Prism).

- Meta-analysis : Pool datasets from independent labs, applying random-effects models to account for variability.

- Sensitivity analysis : Identify outliers via Grubbs’ test or PCA. Confirm reproducibility with blind replicates .

Q. How should researchers validate computational predictions of this compound’s thermodynamic properties?

- Methodological Answer :

- Experimental calorimetry : Compare predicted ΔH_f (heat of formation) with DSC/TGA measurements.

- Solubility parameters : Use Hansen solubility spheres derived from HSPiP software, validated via cloud-point titration.

- Cross-platform validation : Replicate MD simulations (e.g., GROMACS vs. AMBER) to ensure force field consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.